Structural Differentiation: 4-Acetylphenyl Terminus vs. 1-Methyl Analog — Impact on Molecular Weight, TPSA, and Hydrogen Bond Acceptor Count
CAS 941104-13-8 differentiates from its closest commercially available structural analog, 1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine (CAS 313393-57-6), through the replacement of the N-methyl group with a 4-acetylphenyl moiety. This substitution increases the molecular weight from 285.34 to 389.45 g/mol (+104.11 g/mol; +36.5%) and adds a hydrogen bond acceptor (acetyl carbonyl), changing the HBA count from 4 to 5 [1]. The TPSA increases from approximately 55.6 Ų (estimated for CAS 313393-57-6) to 66.6 Ų (calculated for CAS 941104-13-8), reflecting the additional polar surface contributed by the acetyl group [1]. These differences are substantial enough to alter permeability and solubility profiles, making the two compounds non-interchangeable in any experimental system where cellular permeability or aqueous solubility is a relevant parameter [2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 389.45 g/mol; HBA = 5; TPSA = 66.6 Ų |
| Comparator Or Baseline | CAS 313393-57-6: MW 285.34 g/mol; HBA = 4; TPSA ≈ 55.6 Ų (estimated) |
| Quantified Difference | ΔMW = +104.11 g/mol (+36.5%); ΔHBA = +1; ΔTPSA ≈ +11.0 Ų |
| Conditions | Calculated/estimated physicochemical properties |
Why This Matters
The 36.5% larger molecular weight and additional hydrogen bond acceptor of CAS 941104-13-8 relative to its 1-methyl analog directly impact passive membrane permeability and may necessitate different formulation strategies, making blind substitution inadvisable for cell-based assays or in vivo studies.
- [1] BaseChem. CAS 941104-13-8: Computed Chemical Properties — XlogP 3.2, HBD 0, HBA 5, Rotatable Bonds 4, TPSA 66.6. http://www.basechem.org/chemical/87620 View Source
- [2] Çalışkan B, et al. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. J Enzyme Inhib Med Chem. 2018;33(1):1352-1361. PMID: 30251900. (Demonstrates that arylpiperazine N-substitution dramatically alters cytotoxicity IC50 values within the isoxazole-piperazine series.) View Source
